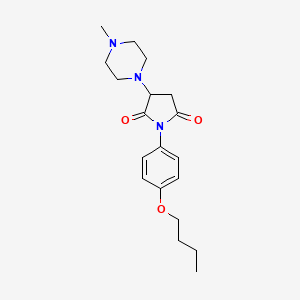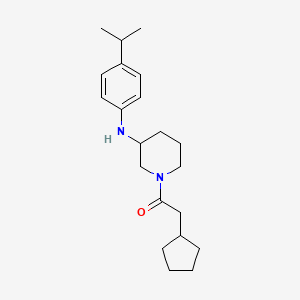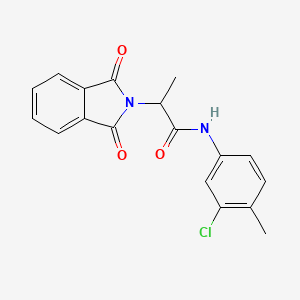
1-(4-butoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-butoxyphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, commonly known as BPP-5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-5 is a pyrrolidine derivative that has been synthesized and studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of BPP-5 is not fully understood. However, it is believed that BPP-5 acts by modulating various signaling pathways in the body, including the GABAergic and glutamatergic systems. BPP-5 has also been shown to bind to certain receptors in the body, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and inflammation.
Biochemical and physiological effects:
BPP-5 has been shown to have various biochemical and physiological effects in the body. In neurology, BPP-5 has been shown to increase the levels of certain neurotransmitters, including acetylcholine and dopamine, which are involved in memory and cognitive processes. In oncology, BPP-5 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, BPP-5 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of BPP-5 is its potential therapeutic applications in various fields of medicine. BPP-5 has also been shown to have low toxicity and high selectivity towards certain receptors in the body. However, one of the limitations of BPP-5 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of BPP-5. One of the directions is to further elucidate the mechanism of action of BPP-5 and its interactions with various receptors in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of BPP-5 in vivo to determine its efficacy and safety. Additionally, the potential therapeutic applications of BPP-5 in other fields of medicine, such as immunology and infectious diseases, should be explored.
合成方法
BPP-5 can be synthesized through a multi-step process starting from 4-butoxybenzaldehyde and 4-methylpiperazine. The synthesis involves the formation of a pyrrolidine ring, followed by the addition of a piperazine ring to the pyrrolidine ring. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
BPP-5 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, BPP-5 has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative disorders such as Alzheimer's disease. In oncology, BPP-5 has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In cardiovascular diseases, BPP-5 has been shown to have anti-inflammatory effects and can help in the treatment of atherosclerosis.
属性
IUPAC Name |
1-(4-butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-4-13-25-16-7-5-15(6-8-16)22-18(23)14-17(19(22)24)21-11-9-20(2)10-12-21/h5-8,17H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRQKAWTQRVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![3-(4-methoxybenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144279.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-(4-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5144288.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)
![2-(4-chloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5144309.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5144332.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)
![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)